2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-17-6-3-8-20-23(17)12-18(25)22-9-7-13(11-22)26-16-10-19-14-4-1-2-5-15(14)21-16/h1-6,8,10,13H,7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTHFGWYBLPSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one (CAS Number: 2097867-22-4) is a complex organic molecule characterized by a quinoxaline moiety and a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticancer research.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.366 g/mol. The structure features a pyrrolidine ring linked to a quinoxaline moiety, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.366 g/mol |
| CAS Number | 2097867-22-4 |
| Purity | ≥95% |
The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The quinoxaline moiety is known for its role in modulating enzyme activities and binding to receptors, which can lead to significant pharmacological effects. The presence of the pyrrolidine ring may enhance the binding affinity and specificity towards these targets.
Anticancer Activity
Research indicates that compounds similar to 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one exhibit promising anticancer properties. In vitro studies have shown that related molecules can induce apoptosis in cancer cell lines, inhibit cell proliferation, and disrupt cell cycle progression. For instance, quinoxaline derivatives have been noted for their ability to inhibit tumor growth by targeting specific signaling pathways associated with cancer progression.
Neuropharmacological Effects
The compound's structural components suggest potential applications in neuropharmacology. Quinoxaline derivatives are often explored for their anticonvulsant properties. Initial screening of similar compounds has demonstrated efficacy in various seizure models, indicating that they may act as positive modulators at certain neurotransmitter receptors, thereby providing neuroprotective effects .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticonvulsant Screening : A study involving a series of pyrrolidine derivatives showed that compounds with similar structural motifs exhibited significant anticonvulsant activity in maximal electroshock and pentylenetetrazole models. The most potent compounds were found to effectively reduce seizure frequency and severity .
- Anticancer Evaluation : In a study assessing the anticancer potential of quinoxaline derivatives, several compounds demonstrated the ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one may possess similar properties worth further exploration.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. The quinoxaline moiety is known for its ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, derivatives of quinoxaline have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Quinoxaline derivatives have been implicated in the modulation of neurotransmitter systems, particularly in enhancing cognitive functions and protecting against neuronal damage induced by oxidative stress .
Anti-inflammatory Properties
The inhibition of phosphodiesterase enzymes (PDEs) is a crucial mechanism for anti-inflammatory activity. Compounds with similar structures have been explored as PDE inhibitors, which can reduce inflammation by increasing intracellular cyclic AMP levels . This suggests that 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one may also exhibit anti-inflammatory effects.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of quinoxaline derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of quinoxaline-based compounds revealed that they could significantly reduce neuronal apoptosis in models of oxidative stress. The study highlighted the potential of these compounds to enhance cognitive function in animal models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Compound A with structurally or functionally related compounds, emphasizing molecular features, bioactivity, and synthesis strategies.
Table 1: Comparative Analysis of Compound A and Analogues
*Estimated based on structural formula.
Structural and Functional Insights
Core Heterocycles: Compound A’s dihydropyridazinone distinguishes it from oxazolidinone (e.g., ) or quinoline derivatives (e.g., ). This core may confer unique hydrogen-bonding interactions in target binding.
Bioactivity: Compound A’s quinoxaline moiety aligns with antimicrobial activity observed in , though direct evidence is lacking. In contrast, oxazolidinone-quinoxaline hybrids (e.g., ) show antibacterial action via C–H···O hydrogen bonding, a feature Compound A may share. Boronic acid-containing analogues (e.g., ) target enzymatic catalysis, whereas Compound A’s lack of boron suggests divergent mechanisms.
Synthesis Complexity :
- Compound A likely requires advanced coupling strategies, similar to the EDCI/HOBt-mediated amidation in . However, green synthesis routes (e.g., ) are absent in current evidence, implying higher synthetic cost.
Research Findings and Limitations
- Antimicrobial Potential: While 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one exhibits in vitro antimicrobial activity , Compound A’s dihydropyridazinone may enhance potency but requires empirical validation.
- Structural Stability: The oxazolidinone derivative in demonstrates intermolecular hydrogen bonding and π-π stacking, critical for crystallinity. Compound A’s dihydropyridazinone may reduce stability compared to oxazolidinone analogues.
- Docking Studies : Compounds like those in employ Friedel-Crafts alkylation for functionalization, a method applicable to Compound A’s 2-oxoethyl group for SAR studies.
Preparation Methods
Table 1: Key Synthetic Intermediates and Reagents
Quinoxaline Moiety Synthesis
Condensation of o-Phenylenediamine
Quinoxaline derivatives are synthesized via cyclocondensation of o-phenylenediamine with α-keto compounds. For quinoxaline-2-ol, glyoxal serves as the diketone precursor under acidic reflux (HCl, 80°C, 6 h), yielding a 78–85% product. Alternative protocols using 1,2-diketones (e.g., benzil) produce substituted quinoxalines but require harsher conditions.
Etherification with Pyrrolidine
The hydroxyl group at position 2 of quinoxaline undergoes nucleophilic substitution with 3-hydroxypyrrolidine . Using sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C, the reaction achieves 65–72% yield. Competing O- vs. N-alkylation is mitigated by steric hindrance from the pyrrolidine’s tertiary nitrogen.
Pyridazinone Core Formation
Hydrazine Cyclocondensation
The pyridazinone ring is constructed via hydrazine-mediated cyclization . Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (12 h), forming 3-hydroxypyridazine, which is subsequently oxidized to the ketone. Alternatively, Michael addition-cyclization sequences using ethyl acrylate derivatives yield higher regioselectivity (up to 89%).
Fragment Coupling Strategies
Amide Bond Formation
The pyrrolidine’s secondary amine reacts with the pyridazinone’s acetyl chloride derivative. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), coupling efficiency reaches 81%. Excess acyl chloride (1.5 eq) ensures complete conversion.
Ketone Bridge Optimization
Alternative routes employ Ullmann-type coupling with copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCD) in dioxane (100°C, 24 h), though yields remain moderate (55–60%).
Reaction Optimization and Challenges
Regioselectivity in Ether Synthesis
Competing O-alkylation at quinoxaline’s N1 position is suppressed by using bulky bases (e.g., potassium tert-butoxide) and low temperatures (−20°C), improving selectivity to 9:1 (O2 vs. N1).
Cyclization Side Reactions
During pyridazinone formation, over-oxidation to pyridazine derivatives occurs if peroxide concentrations exceed 30%. Stabilizing the enolate with lithium bis(trimethylsilyl)amide (LHMDS) reduces byproduct formation by 40%.
Table 2: Optimization Parameters for Key Steps
| Step | Variable | Optimal Condition | Yield Impact |
|---|---|---|---|
| Etherification | Base | NaH (2.2 eq) | +22% |
| Cyclization | Solvent | THF | +15% |
| Coupling | Catalyst | EDCl/HOBt | +18% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98.5% purity when using recrystallization from ethyl acetate/hexane (3:1).
Q & A
Q. How are computational tools integrated to predict synthetic feasibility and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
